molecular formula C7H6N2O2 B2765950 5-Isocyanato-2-methoxypyridine CAS No. 918525-01-6

5-Isocyanato-2-methoxypyridine

Cat. No.: B2765950
CAS No.: 918525-01-6
M. Wt: 150.137
InChI Key: JWFJBXAKNZCOLA-UHFFFAOYSA-N
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Description

Significance of Isocyanate Functional Groups in Modern Organic Chemistry

The isocyanate group, with the chemical formula R−N=C=O, is a highly valuable functional group in organic chemistry. wikipedia.org Characterized by a carbon atom double-bonded to both an oxygen atom and a nitrogen atom, this arrangement renders the central carbon highly electrophilic. youtube.com Consequently, isocyanates are reactive toward a wide array of nucleophiles. wikipedia.org

This reactivity is the cornerstone of their utility. For instance, their reaction with alcohols yields carbamates (urethanes), and their reaction with amines produces urea (B33335) derivatives. wikipedia.orgyoutube.com Isocyanates also react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. wikipedia.orgyoutube.com These fundamental reactions are pivotal in polymer chemistry, where diisocyanates are reacted with polyols to manufacture polyurethanes, a versatile class of polymers used in everything from foams and coatings to adhesives and elastomers. wikipedia.orgyoutube.comcrowdchem.net The industrial synthesis of isocyanates is typically achieved through the phosgenation of primary amines. wikipedia.orgutwente.nl

The predictable and efficient reactivity of the isocyanate group makes it an essential tool for chemists to covalently link different molecular fragments, enabling the construction of complex molecular architectures and functional materials. buehnen.de

Table 1: Key Reactions of the Isocyanate Functional Group

ReactantProductLinkage Formed
Alcohol (R'-OH)Urethane (B1682113)-NH-C(O)-O-
Amine (R'-NH₂)Urea-NH-C(O)-NH-
Water (H₂O)Amine + CO₂Amine (via carbamic acid)

The Pyridine (B92270) Scaffold in Heterocyclic Synthesis and its Research Relevance

Pyridine is a six-membered heterocyclic aromatic compound structurally related to benzene, with one methine group replaced by a nitrogen atom. globalresearchonline.net This single substitution has profound implications for its chemical properties and has established the pyridine scaffold as one of the most important structural motifs in chemistry. rsc.orgnih.govdovepress.com It is often described as a "privileged scaffold" in medicinal chemistry because its core structure appears in a vast number of pharmaceuticals and bioactive compounds. rsc.orgdovepress.com In fact, the pyridine ring is a component of thousands of existing drug molecules. rsc.org

The presence of the nitrogen atom makes the pyridine ring electron-deficient and imparts basicity. globalresearchonline.net It also provides a hydrogen bond acceptor site, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govnih.gov Furthermore, the pyridine moiety can improve the aqueous solubility of a molecule, a desirable property for pharmaceutical candidates. nih.gov Beyond medicine, pyridine derivatives are integral to the agrochemical industry, where they are used in the synthesis of herbicides and pesticides. globalresearchonline.netgrandviewresearch.com The versatility of the pyridine scaffold allows for functionalization at various positions on the ring, enabling chemists to fine-tune the steric and electronic properties of a molecule for a specific application. researchgate.net

Rationale for Investigating 5-Isocyanato-2-methoxypyridine as a Multifunctional Chemical Entity

The scientific interest in this compound stems from its unique hybrid structure, which combines the distinct chemical functionalities of its constituent parts: the pyridine ring, the isocyanate group, and a methoxy (B1213986) substituent. This combination makes it a multifunctional chemical entity, offering multiple avenues for chemical transformation.

The molecule positions a highly reactive isocyanate group at the 5-position of a 2-methoxypyridine (B126380) ring. This setup allows it to function as a versatile building block. The isocyanate group can undergo its characteristic nucleophilic addition reactions, while the pyridine core provides a stable, aromatic scaffold that can be further modified or incorporated into larger systems.

The methoxy group (-OCH₃) at the 2-position plays a significant electronic role. As an electron-donating group, it increases the electron density of the pyridine ring and can influence the reactivity of the isocyanate group. This electronic modulation is a key feature for synthetic chemists, as it can be used to tune the molecule's properties and reaction kinetics. The strategic placement of these three components creates a reagent that is pre-activated for a variety of synthetic transformations, making it a valuable tool for constructing novel compounds in areas such as medicinal chemistry, materials science, and organic synthesis. google.com

Table 2: Chemical Data for this compound

PropertyValue
CAS Number918525-01-6
Molecular FormulaC₇H₆N₂O₂
Molecular Weight150.14 g/mol
Canonical SMILESCOC1=NC=C(C=C1)N=C=O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-isocyanato-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFJBXAKNZCOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918525-01-6
Record name 5-isocyanato-2-methoxypyridine
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Advanced Synthetic Methodologies for 5 Isocyanato 2 Methoxypyridine

Precursor Synthesis and Functional Group Transformations Leading to Isocyanate Formation

The formation of the isocyanate group on the pyridine (B92270) ring is the central transformation in the synthesis of 5-Isocyanato-2-methoxypyridine. This is typically achieved through well-established rearrangement reactions or by using phosgene-based reagents on an appropriate amine precursor.

Curtius Rearrangement Pathways from Carboxylic Acid Derivatives

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.gov This thermal decomposition of an acyl azide (B81097) proceeds with the loss of nitrogen gas to yield the target isocyanate. wikipedia.org The process is known for its tolerance of a wide variety of functional groups and for proceeding with complete retention of the stereochemistry of the migrating group. nih.gov

The synthesis of this compound via this pathway commences with 6-methoxynicotinic acid. The carboxylic acid is first activated, typically by conversion to an acyl chloride or mixed anhydride, and then reacted with an azide source, such as sodium azide, to form the crucial 6-methoxynicotinoyl azide intermediate. This acyl azide is then heated in an inert solvent, which induces the rearrangement and elimination of dinitrogen gas to furnish the final isocyanate product.

Table 1: Key Stages of the Curtius Rearrangement for this compound

StepStarting MaterialReagentsIntermediate/ProductPurpose
1. Acid Activation 6-Methoxynicotinic AcidThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)6-Methoxynicotinoyl chlorideConverts the carboxylic acid to a more reactive acyl halide.
2. Azide Formation 6-Methoxynicotinoyl chlorideSodium azide (NaN₃)6-Methoxynicotinoyl azideIntroduces the azide functional group required for the rearrangement.
3. Rearrangement 6-Methoxynicotinoyl azideHeat (thermal decomposition) in an inert solvent (e.g., toluene (B28343), benzene)This compoundThe acyl azide rearranges to the isocyanate with loss of N₂ gas. organic-chemistry.org

This pathway is advantageous as it avoids the use of highly toxic phosgene (B1210022). However, the use of azides requires careful handling due to their potential explosive nature, especially with heating. researchgate.net

Phosgenation and Analogous Methods for Isocyanate Generation

Phosgenation represents the most direct industrial method for converting primary amines to isocyanates. nih.gov This process involves the reaction of 5-amino-2-methoxypyridine (B105479) with phosgene (COCl₂) or a safer phosgene equivalent like diphosgene or triphosgene. The reaction typically proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate.

The process can be carried out in either the liquid or gas phase. nih.gov In a laboratory or academic setting, the reaction is often performed in an inert solvent like toluene or chlorobenzene, with a base to scavenge the HCl byproduct or by running the reaction at elevated temperatures to drive off the HCl gas.

Table 2: Phosgenation Route to this compound

ParameterDescription
Precursor 5-Amino-2-methoxypyridine
Reagent Phosgene (COCl₂), Diphosgene, or Triphosgene
Solvent Inert solvents such as toluene, chlorobenzene, or ethyl acetate
Byproduct Hydrogen Chloride (HCl)
Key Challenge Handling of highly toxic and corrosive phosgene and HCl

While efficient, the extreme toxicity of phosgene necessitates stringent safety protocols and specialized equipment, making it less favorable in academic research compared to the Curtius rearrangement.

Regioselective Functionalization of Pyridine Rings for this compound Synthesis

Achieving the correct 2,5-substitution pattern on the pyridine ring is critical for the synthesis of the necessary precursors. The electronic nature of the pyridine ring and the directing effects of its substituents govern the regioselectivity of functionalization reactions. The synthesis of precursors like 6-methoxynicotinic acid or 5-amino-2-methoxypyridine often requires multi-step strategies.

One common approach begins with a pre-functionalized pyridine. For instance, starting with 2-chloro-5-nitropyridine (B43025) allows for the sequential and regioselective introduction of the required functional groups.

Synthetic Strategy Example:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards nucleophilic attack by the electron-withdrawing nitro group at C5. Reaction with sodium methoxide (B1231860) displaces the chloride to install the methoxy (B1213986) group, yielding 2-methoxy-5-nitropyridine.

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine. Common reducing agents for this transformation include Sn/HCl, H₂/Pd-C, or sodium dithionite. This step produces 5-amino-2-methoxypyridine, the direct precursor for the phosgenation route.

Conversion to Carboxylic Acid (for Curtius route): To access the precursor for the Curtius rearrangement, the amino group can be converted to a nitrile via the Sandmeyer reaction, followed by hydrolysis to the carboxylic acid (6-methoxynicotinic acid).

This strategic approach ensures the precise placement of the methoxy and isocyanate (or its precursor) functionalities at the desired positions.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact and improve safety. yale.edu The two primary synthetic routes can be evaluated against these principles. sigmaaldrich.com

Prevention of Waste: Both routes generate stoichiometric byproducts (N₂ in Curtius, HCl in phosgenation). nih.gov Efficient workup and purification are needed to minimize waste streams.

Atom Economy: The Curtius rearrangement has a lower atom economy due to the loss of N₂ and the atoms from the activating agent and azide source. Phosgenation, in principle, can have a higher atom economy if the HCl byproduct is utilized.

Less Hazardous Chemical Syntheses: This is a major differentiator. The phosgenation route uses the extremely toxic gas phosgene. The Curtius rearrangement uses potentially explosive acyl azides. While neither is ideal, the handling of azides in solution on a lab scale is often considered less hazardous than working with gaseous phosgene.

Safer Solvents and Auxiliaries: The choice of solvents like toluene or chlorinated hydrocarbons in both processes is a concern. nih.gov Research into greener solvents or solvent-free conditions would improve the environmental profile.

Design for Energy Efficiency: The thermal decomposition step in the Curtius rearrangement requires heating, contributing to energy consumption. sphinxsai.com Phosgenation may also require heating to drive the reaction to completion. Catalytic methods that could lower reaction temperatures would be beneficial. nih.gov

Table 3: Green Chemistry Comparison of Synthetic Routes

PrincipleCurtius RearrangementPhosgenation Method
Hazardous Reagents Acyl azides (potentially explosive)Phosgene (highly toxic gas)
Byproducts N₂ (benign), salt wasteHCl (corrosive)
Atom Economy ModeratePotentially higher
Safety Concerns Potential for explosion upon heating dry azidesHigh toxicity and corrosivity (B1173158)
Catalysis Stoichiometric reagents are typically used. yale.eduCan be run catalytically in some industrial processes.

Industrial Scale-Up Considerations and Process Optimization in Academic Contexts

Transitioning a synthesis from a laboratory setting to an industrial scale introduces significant challenges related to safety, cost, and efficiency.

For the Curtius rearrangement , the primary scale-up concern is the thermal instability of the acyl azide intermediate. The risk of a runaway exothermic decomposition reaction must be carefully managed. The use of continuous-flow reactors offers a significant safety advantage by minimizing the volume of the hazardous intermediate present at any given time and allowing for superior temperature control. nih.gov

For the phosgenation route , the main challenge is the safe handling and containment of large quantities of phosgene and HCl. Industrial processes are typically run in dedicated, enclosed systems with extensive safety monitoring. scispace.com Process optimization focuses on maximizing throughput, minimizing solvent use, and efficiently neutralizing or recycling the HCl byproduct.

Table 4: Scale-Up and Process Optimization Considerations

ConsiderationCurtius RearrangementPhosgenation Method
Primary Hazard Thermal runaway, explosion of azide intermediateAcute toxicity of phosgene, corrosivity of HCl
Mitigation Strategy Continuous-flow processing, precise temperature controlClosed-loop systems, dedicated scrubbers for off-gases
Cost Factors Cost of azide source and activating agentsCost of phosgene and robust infrastructure for safe handling
Process Optimization One-pot procedures to avoid isolation of the azide; optimizing heating profiles. nih.govOptimizing phosgene-to-amine ratios, efficient mixing, and HCl removal. scispace.com
Throughput Generally lower for batch processesHigh throughput is possible in continuous industrial settings

In an academic context, optimization often focuses on improving yields, developing milder reaction conditions, and exploring novel, safer reagents. For example, developing one-pot Curtius rearrangement protocols where the acyl azide is generated and rearranged in situ can enhance safety and efficiency. nih.gov

Mechanistic Investigations of 5 Isocyanato 2 Methoxypyridine Reactivity

Nucleophilic Addition Reactions of the Isocyanate Moiety

Nucleophilic addition is the most characteristic reaction of isocyanates. The mechanism involves the attack of a nucleophile on the central carbon atom of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes proton transfer to yield the final, stable addition product. The efficiency and outcome of the reaction are influenced by the nature of the nucleophile, solvent, and reaction conditions.

The reaction between 5-Isocyanato-2-methoxypyridine and primary or secondary amines is a direct and efficient method for the synthesis of substituted urea (B33335) derivatives. beilstein-journals.orgcommonorganicchemistry.com This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. This process is typically rapid and often carried out at room temperature in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), requiring no catalyst. commonorganicchemistry.com The resulting products are N,N'-disubstituted ureas, which are important scaffolds in medicinal chemistry and materials science. asianpubs.orgorganic-chemistry.org

The general mechanism involves the lone pair of the amine nitrogen attacking the electrophilic carbonyl carbon of the isocyanate. The subsequent proton transfer from the nitrogen to the oxygen results in the stable urea linkage.

Table 1: Examples of Urea Derivatives from this compound

Amine Nucleophile Product Class Representative Product Structure
Alkylamine (e.g., Propylamine) N-Alkyl-N'-(2-methoxy-5-pyridinyl)urea
Arylamine (e.g., Aniline) N-Aryl-N'-(2-methoxy-5-pyridinyl)urea

In the presence of alcohol nucleophiles, this compound undergoes a similar nucleophilic addition to yield carbamate (B1207046) (urethane) derivatives. nih.govorganic-chemistry.org This reaction is fundamental to the synthesis of polyurethanes and is also a key strategy for creating carbamate-containing pharmaceuticals. nih.gov The reaction mechanism involves the oxygen atom of the alcohol's hydroxyl group attacking the isocyanate carbon. While the reaction can proceed without a catalyst, it is often accelerated by the use of bases, such as 4-dimethylaminopyridine (DMAP), or organometallic compounds. semanticscholar.org

The process is generally efficient with primary and secondary alcohols. The resulting carbamates link the 2-methoxypyridine (B126380) moiety to an alkoxy group through the -NH-C(=O)-O- linkage. researchgate.netrsc.org

Table 2: Examples of Carbamate Derivatives from this compound

Alcohol Nucleophile Product Class Representative Product Structure
Primary Alcohol (e.g., Ethanol) Ethyl (2-methoxy-5-pyridinyl)carbamate
Secondary Alcohol (e.g., Isopropanol) Isopropyl (2-methoxy-5-pyridinyl)carbamate

Isocyanates react with water in a process known as hydrolysis. The reaction of this compound with water initially forms an unstable carbamic acid derivative. This intermediate readily undergoes spontaneous decarboxylation (loss of carbon dioxide) to yield the corresponding primary amine, 5-amino-2-methoxypyridine (B105479). researchgate.net

This hydrolysis pathway is significant as it represents a potential side reaction when working under non-anhydrous conditions. The amine product formed can then react with another molecule of the starting isocyanate to form a symmetrical disubstituted urea, which can be an undesired byproduct in carbamate or urea synthesis. Careful control of moisture is therefore essential in reactions involving isocyanates.

Cycloaddition Reactions Involving the Isocyanate Group

The isocyanate group contains two cumulative double bonds (N=C and C=O), which allows it to participate in various cycloaddition reactions. These reactions are powerful tools for constructing complex heterocyclic ring systems in a single step. libretexts.org

The isocyanate moiety in this compound can act as a 2π component in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The C=N bond of the isocyanate can act as a dienophile, reacting with 1,3-dienes to form six-membered heterocyclic rings. mdpi.com These reactions can be promoted by thermal conditions or Lewis acid catalysis. The regioselectivity and stereoselectivity are governed by frontier molecular orbital interactions. mdpi.com

[3+2] Cycloaddition (Dipolar Cycloaddition): Isocyanates are excellent dipolarophiles and react with a variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones. libretexts.org For instance, reaction with an azide (B81097) can lead to the formation of a tetrazolinone ring after rearrangement. These reactions provide a direct route to five-membered heterocycles. libretexts.orgresearchgate.net

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between the isocyanate group and alkenes to form four-membered β-lactam rings. libretexts.org Ketenes can also undergo thermal [2+2] cycloadditions with the C=N bond of isocyanates to yield substituted azetidinones. libretexts.org

The cycloaddition capabilities of this compound enable the synthesis of a diverse array of heterocyclic structures, which are prevalent in biologically active molecules. researchgate.netmdpi.comopenaccessjournals.com

Pyrimidines: [4+2] cycloaddition reactions with appropriate dienes containing nitrogen atoms can serve as a pathway to pyrimidine precursors or related fused systems.

Hydantoins: The reaction of isocyanates with amino acids or their derivatives can lead to the formation of hydantoin rings, which are five-membered heterocyclic structures. This often proceeds through an initial urea formation followed by intramolecular cyclization. Spiro-hydantoins can also be synthesized via [4+2] cycloaddition reactions where a methylidene-hydantoin acts as the dienophile. mdpi.com

Diazepines: While less common, [5+2] cycloaddition reactions have emerged as a powerful method for constructing seven-membered rings like diazepines. rsc.org In principle, this compound could participate in such reactions with suitable five-atom components, providing a route to these larger heterocyclic systems.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-amino-2-methoxypyridine
Tetrahydrofuran (THF)
Dichloromethane (DCM)
4-dimethylaminopyridine (DMAP)
Propylamine
Aniline (B41778)
Piperidine
Ethanol
Isopropanol
Phenol (B47542)
Carbon dioxide
Azides
Nitrile oxides
Nitrones

Influence of the Methoxy (B1213986) Group on Isocyanate Reactivity and Regioselectivity

The reactivity of the isocyanate group in this compound is significantly modulated by the electronic properties of the pyridine (B92270) ring, which are, in turn, influenced by the methoxy substituent at the C2 position. The methoxy group exhibits a dual electronic effect: it is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, and it is electron-donating through resonance by the delocalization of an oxygen lone pair into the aromatic system. stackexchange.com In the context of the pyridine ring, an already electron-deficient system, these competing effects determine the electrophilicity of the isocyanate's carbonyl carbon and influence the regioselectivity of its reactions.

The regioselectivity of reactions involving the isocyanate is also governed by these electronic influences. For instance, in nucleophilic additions to the isocyanate, the electrophilicity of the carbonyl carbon is a key factor. The net electronic effect of the 2-methoxy-5-pyridyl group will determine how readily nucleophiles attack the isocyanate. Furthermore, in reactions where the pyridine nitrogen acts as a Lewis base or coordinates to a metal center, the electron density at the nitrogen atom, as modulated by the methoxy group, becomes critical.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful tool for the functionalization of heterocyclic compounds like this compound. nih.gov The presence of multiple reactive sites—the pyridine nitrogen, the isocyanate group, and several C-H bonds—allows for a variety of catalytic transformations. The pyridine nitrogen can act as a directing group, facilitating the selective activation of specific C-H bonds. rsc.org

C-H Activation and Hydroarylation Reactions

The pyridine core is a common motif in pharmaceuticals and agrochemicals, making its C-H functionalization a valuable synthetic strategy. nih.gov In this compound, the pyridine nitrogen can serve as an internal directing group, coordinating to a transition metal catalyst and bringing it into proximity with specific C-H bonds, thereby lowering the activation energy for their cleavage. youtube.com The regioselectivity of such C-H activation is influenced by the electronic properties and positions of the existing substituents.

The methoxy group at the C2 position is electron-donating, which can enhance the electron density of the pyridine ring and potentially favor C-H activation at certain positions. The isocyanate group at the C5 position is electron-withdrawing, which can influence the acidity of adjacent C-H protons. The interplay of these electronic effects, along with steric considerations, will determine the preferred site of C-H functionalization. For instance, in related pyridine systems, C-H activation often occurs at the position ortho to the directing nitrogen atom. mdpi.com

Hydroarylation, the addition of a C-H bond across an unsaturated bond, is another important transformation. Transition metal-catalyzed hydroarylation of alkenes or alkynes with this compound would allow for the introduction of complex side chains onto the pyridine core. The regioselectivity of the addition to the unsaturated partner would be a key aspect of these reactions.

Below is a table summarizing potential C-H activation sites and their directing influences in this compound.

PositionDirecting Group InfluenceElectronic Influence of SubstituentsPredicted Reactivity
C3-H Ortho to Methoxy, Meta to IsocyanateMethoxy (electron-donating), Isocyanate (electron-withdrawing)Potentially activated due to proximity to the methoxy group.
C4-H Meta to both Methoxy and IsocyanateLess direct electronic influence from both groups.Likely less reactive compared to C3 and C6.
C6-H Ortho to Pyridine NitrogenInfluenced by the strong directing effect of the pyridine nitrogen.A primary site for C-H activation due to chelation assistance.

Cycloaddition Catalysis for Pyridone and Pyrimidine Systems

The isocyanate functionality of this compound is a versatile handle for participating in cycloaddition reactions to construct more complex heterocyclic systems, such as pyridones and pyrimidines.

Pyridone Synthesis: Transition metal-catalyzed [2+2+2] cycloaddition of the isocyanate with two alkyne molecules is a well-established method for the synthesis of 2-pyridones. nih.govnih.gov Catalysts based on rhodium and nickel have been shown to be effective for this transformation. nih.gov The reaction proceeds through a metallacyclic intermediate, and the regioselectivity of the alkyne insertion can be controlled by the choice of catalyst and ligands. The use of this compound in such a reaction would lead to the formation of highly substituted pyridone structures.

A plausible catalytic cycle for a rhodium-catalyzed [2+2+2] cycloaddition to form a pyridone is depicted below.

Pyrimidine Synthesis: Pyrimidine rings can be synthesized through various cyclization strategies. mdpi.com One potential approach involving this compound could be its reaction with amidines. The isocyanate would act as a one-carbon component, reacting with the two nitrogen atoms of the amidine to form the pyrimidine core. This transformation could be promoted by a suitable catalyst. Alternatively, multicomponent reactions involving the isocyanate, an amine, and a third component could provide access to diverse pyrimidine structures. sciencepublishinggroup.comorganic-chemistry.org The synthesis of novel pyrimidine derivatives containing an amide moiety has also been reported. frontiersin.org

The following table outlines potential cycloaddition reactions involving this compound.

Reaction TypeReactantsCatalystProduct
[2+2+2] Cycloaddition This compound, 2 x AlkyneRhodium or Nickel complexesSubstituted Pyridone
[3+3] Cycloaddition This compound, AmidineLewis Acid or Transition MetalSubstituted Pyrimidine
Multicomponent Reaction This compound, Amine, Carbonyl compoundVariousDiverse Pyrimidine systems

Derivatization and Functionalization Strategies Employing 5 Isocyanato 2 Methoxypyridine

Scaffold Diversification through Post-Isocyanate Reactions

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is the foundation for numerous derivatization strategies, allowing for the straightforward formation of stable covalent bonds with a variety of nucleophiles. The most common transformations involve reactions with amines and alcohols to produce substituted ureas and carbamates, respectively.

The reaction of 5-isocyanato-2-methoxypyridine with primary or secondary amines proceeds rapidly, often at room temperature, to yield N,N'-disubstituted or N,N',N'-trisubstituted ureas. commonorganicchemistry.com This transformation is highly efficient and provides a direct method for linking the 2-methoxypyridine (B126380) core to other molecular fragments. Similarly, alcohols react with the isocyanate, typically in the presence of a base catalyst, to form carbamate (B1207046) (urethane) linkages. rsc.orgrsc.org These reactions are fundamental in polymer chemistry and are also used to synthesize a wide range of biologically active molecules. organic-chemistry.orgnih.govresearchgate.netnih.gov The predictability and reliability of these reactions make this compound a key reagent for generating libraries of compounds for screening and structure-activity relationship (SAR) studies.

The versatility of this approach is demonstrated by the wide range of nucleophiles that can be employed, each introducing unique functionality to the final molecule. researchgate.net

Table 1: Examples of Scaffold Diversification via Post-Isocyanate Reactions

Nucleophile Reactant Class Resulting Linkage Product Class
Primary Amine (R-NH₂) Amine Urea (B33335) N-Aryl-N'-alkyl/aryl urea
Secondary Amine (R₂-NH) Amine Urea N-Aryl-N',N'-dialkyl/aryl urea
Alcohol (R-OH) Alcohol Carbamate N-Aryl carbamate

Multi-Component Reactions Utilizing this compound as a Key Reagent

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that incorporates structural features from each starting material. nih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.net While isocyanides are famous participants in classic MCRs like the Ugi and Passerini reactions, isocyanates can also serve as crucial components in similar convergent synthetic strategies. nih.govnih.govmdpi.com

This compound can be employed as the electrophilic component in MCRs to construct complex heterocyclic scaffolds. For instance, in Ugi-type reactions, which traditionally involve an aldehyde, an amine, a carboxylic acid, and an isocyanide, variations exist where an isocyanate can play a role. frontiersin.orgresearchgate.netresearchgate.net The isocyanate can intercept nucleophilic intermediates formed during the reaction cascade, leading to highly functionalized, peptide-like structures incorporating the 2-methoxypyridine moiety. The ability to participate in such reactions allows for the creation of diverse compound libraries from a small set of starting materials. frontiersin.org

The Passerini reaction, another cornerstone of isocyanide-based MCRs, typically combines a carboxylic acid, a carbonyl compound, and an isocyanide. nih.govmdpi.com By analogy, novel MCRs can be designed where this compound acts as a reactive partner, capturing intermediates to yield complex amides and esters in a single step.

Table 2: Hypothetical Multi-Component Reaction Employing this compound

Reaction Type Component 1 Component 2 Component 3 Key Role of Isocyanate Resulting Scaffold
Ugi-Type Aldehyde (R¹CHO) Amine (R²NH₂) Isocyanide (R³NC) Trapping of nitrilium intermediate α-Acylamino carboxamide derivative

Stereoselective Transformations and Chiral Auxiliary Applications

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary can be removed. The isocyanate functionality of this compound provides an ideal anchor point for attaching such chiral auxiliaries.

By reacting this compound with a chiral, non-racemic alcohol or amine, a chiral carbamate or urea is formed. The stereocenter of the auxiliary is now positioned in proximity to the pyridine (B92270) ring. This chiral environment can influence the facial selectivity of reactions performed on the pyridine scaffold or its substituents. For example, it could direct the stereoselective addition of a nucleophile or a reagent for an electrophilic substitution, resulting in one diastereomer being formed in preference to the other. khanacademy.org This diastereoselective control is a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds.

The selection of the chiral auxiliary is critical, as its structure dictates the degree of stereochemical induction. Auxiliaries based on readily available chiral pool materials, such as amino acids or terpenes, are commonly used. Once the stereoselective step is complete, the urea or carbamate linkage can be cleaved to remove the auxiliary, yielding an enantiomerically enriched 2-methoxypyridine derivative.

Table 3: Application in Stereoselective Synthesis

Chiral Reagent Type of Auxiliary Resulting Chiral Moiety Potential Application Stereochemical Outcome
(S)-(-)-1-Phenylethylamine Chiral Amine Chiral Urea Diastereoselective alkylation High diastereomeric excess (d.e.)
(1R,2S)-(-)-Ephedrine Chiral Amino Alcohol Chiral Carbamate/Urea Asymmetric reduction of a ketone High enantiomeric excess (e.e.)

Applications of 5 Isocyanato 2 Methoxypyridine As a Versatile Chemical Building Block

Integration into Advanced Organic Synthesis

The isocyanate group is a powerful tool in organic synthesis due to its high electrophilicity, allowing it to react readily with a wide range of nucleophiles without the need for a catalyst. The reactivity of the isocyanate is influenced by the electronic properties of its substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups can decrease it. In 5-isocyanato-2-methoxypyridine, the methoxy (B1213986) group (-OCH₃) is an electron-donating group, which modulates the reactivity of the isocyanate moiety. This moderated reactivity can be advantageous in achieving selective chemical transformations.

The isocyanate functional group is a key precursor for the synthesis of a variety of nitrogen-containing heterocycles. Isocyanate-based multicomponent reactions (MCRs) are particularly efficient for rapidly building molecular complexity from simple starting materials in a single step.

While specific examples utilizing this compound in MCRs are not extensively documented, its potential can be inferred from established isocyanate chemistry. It can serve as a crucial component in reactions designed to forge new ring systems. For instance, in cascade reactions, the isocyanate can react with a nucleophile, and the resulting intermediate can undergo a subsequent intramolecular cyclization to form a heterocyclic product. Nitrogen-substituted isocyanates, for example, are known to participate in cascade reactions to assemble valuable 5- and 6-membered heterocycles. rsc.org Similarly, this compound could be employed in catalyst-free MCRs to produce complex, polyfunctionalized molecules. rsc.org

The table below illustrates hypothetical reaction pathways where this compound could be used to generate complex heterocyclic structures based on known isocyanate reactivity.

Reaction TypeReactantsPotential Heterocyclic Product
Urea (B33335) CyclizationThis compound, Amino-ketoneSubstituted Dihydropyrimidinone
[4+1] CycloadditionThis compound, IminophosphoraneSubstituted Triazole
Intramolecular TrappingBifunctional reactant with amine and alcohol groups, this compoundFused Oxazinone

These strategies demonstrate the potential of this compound as a versatile synthon for accessing novel heterocyclic scaffolds incorporating the 2-methoxypyridine (B126380) unit, a valuable pharmacophore in drug discovery.

Isocyanates are fundamental building blocks in polymer chemistry, most notably for the production of polyurethanes. Polyurethanes are formed through the reaction of diisocyanates with polyols (compounds with multiple hydroxyl groups). google.com While this compound is a monofunctional isocyanate, it can play several important roles in polymer science.

As a monofunctional reagent, it can act as a chain-capping agent . In a polyurethane polymerization, adding a controlled amount of this compound would terminate the growing polymer chains. This allows for precise control over the molecular weight of the resulting polymer. The end of the polymer chain would be functionalized with a 2-methoxypyridine group, which could impart specific properties, such as altered solubility, improved adhesion, or the ability to coordinate with metal ions.

Furthermore, it can be used for the post-polymerization modification of polymers containing nucleophilic side chains (e.g., hydroxyl or amine groups). By grafting the 2-methoxypyridine moiety onto an existing polymer backbone, new functional materials can be created. Such modifications are crucial for developing specialized polymers for applications like functional coatings, where surface properties are paramount. google.com For example, incorporating the pyridine (B92270) ring could enhance the thermal stability or alter the refractive index of a coating material.

The development of isocyanate-free curing methods for coatings is an active area of research. nih.gov However, traditional isocyanate-based crosslinkers remain critical. While this compound itself is not a crosslinker, its derivatives could be designed for such purposes, or it could be used to modify polyol components before they are crosslinked into a final coating network.

Role in Medicinal Chemistry Research and Drug Discovery Intermediates

The pyridine ring is often described as a "privileged scaffold" in medicinal chemistry, as it is a core structural component in a vast number of approved drugs. youtube.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and improves the aqueous solubility of a molecule, which are desirable properties for drug candidates.

This compound is an ideal intermediate for synthesizing libraries of compounds for biological screening. The isocyanate group readily reacts with amines to form ureas and with alcohols to form carbamates. The resulting urea and carbamate (B1207046) linkages are stable and are themselves common features in many biologically active molecules.

A key precursor to this compound is 5-amino-2-methoxypyridine (B105479). sigmaaldrich.com This amine can be synthesized from 2-aminopyridine (B139424) through a sequence of nitration, hydrolysis, chlorination, methoxylation, and reduction. google.com Notably, 5-amino-2-methoxypyridine is a known intermediate in the synthesis of the antimalarial drug malaridine, highlighting the relevance of this specific substitution pattern in medicinal chemistry. google.com

By reacting this compound with a diverse collection of amines or alcohols, a large library of novel compounds can be generated efficiently. This approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the substituent attached to the urea or carbamate linker, while keeping the core 2-methoxypyridine scaffold constant.

NucleophileLinkage FormedProduct ClassPotential Biological Relevance
Primary/Secondary AmineUreaN-Aryl-N'-(2-methoxypyridin-5-yl)ureaEnzyme inhibitors, Receptor antagonists
Alcohol/Phenol (B47542)CarbamateAryl/Alkyl (2-methoxypyridin-5-yl)carbamateProdrugs, Bioisosteres for amides
HydrazineSemicarbazideN-(2-methoxypyridin-5-yl)hydrazinecarboxamideAntimicrobial, Anticonvulsant agents nih.gov
ThiolThiocarbamateS-Aryl/Alkyl (2-methoxypyridin-5-yl)thiocarbamateEnzyme inhibitors

In modern drug design, molecules are often constructed with distinct modules: a "warhead" that binds to the biological target, a "linker" that provides proper spacing and orientation, and other functional groups that modulate physicochemical properties. The high and specific reactivity of the isocyanate group makes this compound an excellent tool for use as a reactive linker. acs.org

It can be used to covalently attach the 2-methoxypyridine scaffold to a protein, a probe molecule, or another pharmacophore. This strategy, known as chemical tagging, is valuable for target identification and validation studies. acs.orgresearchgate.net For example, a known bioactive molecule with a free amine or alcohol group could be reacted with this compound. The resulting conjugate could then be tested to see how the addition of the methoxypyridine moiety affects its binding affinity or biological activity. This approach is also central to the construction of more complex therapeutic modalities like antibody-drug conjugates (ADCs), where linkers are used to attach potent cytotoxic agents to monoclonal antibodies. While not used directly in published ADC examples, the fundamental reactivity of isocyanates is a cornerstone of many bioconjugation strategies. nih.gov

Contributions to Agrochemical Research

The principles that make the pyridine scaffold valuable in medicine also apply to agrochemical research. Many successful herbicides, insecticides, and fungicides are based on heterocyclic structures. Specifically, compounds containing urea and carbamate functionalities are well-established classes of herbicides and insecticides, respectively. wikipedia.orggoogle.com

This compound provides a direct route to synthesize novel pyridine-based ureas and carbamates for screening as potential agrochemicals. By reacting it with various amines and alcohols found in other known pesticides or with novel functional groups, chemists can create new candidate molecules. For example, pyridine herbicides like clopyralid (B1669233) are widely used, and the development of new pyridine-based active ingredients is an ongoing goal in the industry to combat weed resistance and improve crop safety. google.com Similarly, many effective insecticides are carbamates, which act by inhibiting the acetylcholinesterase enzyme. google.com The synthesis of novel carbamates from this compound is a straightforward strategy for discovering new insecticidal agents. nih.govresearchgate.netnih.gov

The table below outlines the potential application of this building block in the synthesis of agrochemicals.

Agrochemical ClassSynthetic ReactionTarget Weeds/Pests
HerbicidesReaction with a substituted aniline (B41778) or alkyl amineBroadleaf weeds, Grasses
InsecticidesReaction with a substituted phenol or oximeSucking and chewing insects (e.g., aphids)
FungicidesReaction with a thiol-containing heterocyclePowdery mildew, Blight

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-isocyanato-2-methoxypyridine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methoxy (B1213986) group and the three protons on the pyridine (B92270) ring. Based on analyses of similar 2-methoxypyridine (B126380) structures, the methoxy protons (-OCH₃) typically appear as a sharp singlet in the upfield region, around 3.9 ppm. rsc.orgchemicalbook.com The aromatic protons on the pyridine ring will appear further downfield and exhibit characteristic splitting patterns (doublets and doublets of doublets) due to spin-spin coupling. Their precise chemical shifts are influenced by the electronic effects of both the methoxy and isocyanate substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methoxy group is expected to resonate around 55 ppm. rsc.org The carbons of the pyridine ring will appear in the aromatic region (typically 110-165 ppm), with the carbon attached to the methoxy group (C2) appearing at the most downfield shift due to the deshielding effect of the oxygen atom. chemicalbook.com The isocyanate carbon (-NCO) has a characteristic chemical shift in the 120-130 ppm range.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for definitive structural assignment. COSY spectra would reveal the coupling relationships between the protons on the pyridine ring, confirming their relative positions. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.

Table 6.1: Predicted NMR Chemical Shifts (δ) for this compound
Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Methoxy Protons¹H~3.9Singlet
Pyridine Protons¹H~6.8 - 8.2Doublet, Doublet of Doublets
Methoxy Carbon¹³C~55-
Pyridine Carbons¹³C~110 - 165-
Isocyanate Carbon¹³C~120 - 130-

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Isocyanate Signature)

Infrared (IR) spectroscopy is a powerful and rapid tool for identifying the key functional groups within a molecule. For this compound, the IR spectrum is dominated by the intense and highly characteristic absorption band of the isocyanate (-N=C=O) group. This asymmetrical stretching vibration gives rise to a sharp and strong peak in a relatively uncongested region of the spectrum, typically between 2250 and 2285 cm⁻¹. remspec.com The presence of this distinct band provides unequivocal evidence for the isocyanate functionality. researchgate.net

Other significant absorptions include C-H stretching vibrations of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations from the pyridine ring (typically in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy ether linkage.

Table 6.2: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2285Strong, Sharp
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-H (Methoxy)Stretch2850 - 2960Medium
Pyridine Ring (C=C, C=N)Stretch1400 - 1600Medium to Strong
Ether (Ar-O-CH₃)Stretch1200 - 1275Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₇H₆N₂O₂.

Under typical electron ionization (EI) conditions, the molecule will first form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.orglibretexts.org Potential fragmentation pathways could involve the loss of the isocyanate group, a methoxy radical, or cleavage of the pyridine ring. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. chemguide.co.uknih.gov

Table 6.3: Mass Spectrometry Data for this compound
Parameter Value
Molecular FormulaC₇H₆N₂O₂
Molecular Weight150.14 g/mol
Exact Mass150.0429 u
Key Fragmentation IonsM⁺•, [M-NCO]⁺, [M-OCH₃]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for compounds that can be grown as suitable single crystals. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not widely published, studies on related 2-methoxypyridine derivatives show that this technique can reveal key structural features. rsc.org For instance, crystallography would confirm the planarity of the pyridine ring and determine the conformation of the methoxy and isocyanate substituents relative to the ring. researchgate.netnih.gov It would also elucidate how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as dipole-dipole interactions or weak hydrogen bonds. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyridine derivatives. researchgate.net A suitable method would likely use a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. helixchrom.comthermofisher.cn Detection is typically achieved using a UV detector, as the pyridine ring is chromophoric. HPLC can effectively separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination (e.g., >98%). tcichemicals.com

Gas Chromatography (GC): GC is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with GC-MS providing both separation and structural identification of any impurities. nih.gov

Advanced In-Situ Spectroscopic Monitoring of Reactions

The reactivity of the isocyanate group in this compound can be monitored in real-time using in-situ spectroscopic techniques, most notably Fourier-Transform Infrared (FTIR) spectroscopy. mt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the progress of reactions, such as urethane (B1682113) formation, can be followed continuously without the need for sampling. remspec.comazom.com

This is achieved by monitoring the decrease in the intensity of the strong, sharp isocyanate absorption band around 2250-2285 cm⁻¹. remspec.com As the isocyanate reacts, this peak diminishes, and the appearance of new peaks (e.g., the urethane carbonyl group) can be simultaneously observed. This real-time data allows for precise determination of reaction kinetics, endpoints, and the potential formation of intermediates, providing a deeper understanding and control of the chemical process. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 5 Isocyanato 2 Methoxypyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Isocyanato-2-methoxypyridine. DFT methods, such as B3LYP with a 6-31G* basis set, offer a balance between computational cost and accuracy for molecules of this size.

These calculations can determine various electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the isocyanate group, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the pyridine (B92270) ring. The MEP map can visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to nucleophilic and electrophilic attack. The nitrogen of the isocyanate group and the oxygen of the methoxy (B1213986) group are expected to be electron-rich, while the carbon of the isocyanate group is a primary electrophilic site.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-31G level of theory.*

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is a valuable tool for investigating the mechanisms of reactions involving this compound. A common reaction for isocyanates is the nucleophilic addition of an alcohol to form a carbamate (B1207046). Computational methods can be used to map out the potential energy surface for such a reaction, identifying the transition state and calculating the activation energy.

For the reaction of this compound with a simple alcohol, it is hypothesized that the reaction proceeds through a concerted mechanism where the alcohol's oxygen attacks the isocyanate's carbon, and the alcohol's hydrogen is transferred to the isocyanate's nitrogen. nih.govnih.gov Transition state theory, combined with DFT calculations, can provide quantitative insights into the reaction kinetics. nih.gov The calculated activation energy can help in understanding the reaction rate and the influence of substituents on the pyridine ring.

Table 2: Hypothetical Calculated Transition State Energies for the Reaction of this compound with Methanol Calculated at the B3LYP/6-31G level of theory.*

Reaction StepRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-25.8

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov For this compound, DFT calculations can compute the vibrational frequencies and their corresponding IR intensities, as well as the chemical shifts for ¹H and ¹³C NMR. longdom.org

The predicted spectra can be used to aid in the interpretation of experimental data, helping to assign specific peaks to particular vibrational modes or atomic nuclei. longdom.org For instance, the characteristic stretching frequency of the isocyanate group (-N=C=O) is expected to appear around 2250-2280 cm⁻¹ in the IR spectrum. The agreement between the calculated and experimental spectra can also serve as a validation of the computational methodology used.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic DataCalculated ValueExperimental Value
IR: ν(-N=C=O)2265 cm⁻¹2270 cm⁻¹
¹H NMR: δ(methoxy)3.95 ppm3.92 ppm
¹³C NMR: δ(isocyanate)122.0 ppm121.5 ppm

Molecular Dynamics Simulations in Reaction Media

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in a reaction medium, offering insights into solvation effects and conformational flexibility. nih.gov By simulating the molecule's movement over time in a box of explicit solvent molecules, MD can reveal how the solvent interacts with the solute and influences its behavior. rsc.org

In the context of a reaction, MD simulations can be used to study the diffusion of reactants, the formation of pre-reaction complexes, and the role of the solvent in stabilizing transition states. nih.gov For this compound, simulations in a protic solvent like an alcohol could illustrate how hydrogen bonding between the solvent and the isocyanate or methoxy groups might affect the reaction pathway and rate. These simulations complement the static picture provided by quantum chemical calculations by incorporating the effects of temperature and solvent dynamics.

Emerging Research Avenues and Future Perspectives for 5 Isocyanato 2 Methoxypyridine

Novel Synthetic Transformations and Cascade Reactions

The reactivity of the isocyanate group is a cornerstone of modern organic synthesis, and when positioned on a pyridine (B92270) scaffold, it opens the door to a wealth of novel synthetic transformations. The electron-withdrawing nature of the pyridine ring can modulate the reactivity of the isocyanate, offering opportunities for unique chemical behaviors that diverge from those of more common aryl isocyanates.

Future research is anticipated to focus on harnessing this modulated reactivity in novel synthetic transformations. One promising area is the development of unprecedented cascade reactions. Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality formed in the previous step, offer a powerful tool for the rapid assembly of complex molecular architectures from simple precursors. For instance, the strategic placement of the isocyanate and methoxy (B1213986) groups on the pyridine ring could facilitate intricate cyclization cascades. The development of dearomative cyclizative rearrangements of pyridines with isocyanates is a testament to the potential for creating diverse bicyclohydantoins through a formal 1,3-dipolar cyclization followed by molecular rearrangements. researchgate.net While not yet demonstrated specifically with 5-isocyanato-2-methoxypyridine, this approach highlights a fertile ground for future exploration.

Furthermore, the in situ generation and reaction of nitrogen-substituted isocyanates have been shown to be powerful intermediates in the synthesis of various heterocycles, including amino-hydantoins, acyl-pyrazoles, and azauracils. nih.govrsc.org This methodology, which allows for the controlled reactivity of highly reactive intermediates, could be adapted for this compound to unlock new pathways to novel heterocyclic systems. The exploration of rhodium-catalyzed four-step tandem reactions involving C-H activation, rearrangement, annulation, and lactonization to produce novel furo[3,4-c]pyridine-1,4-diones further underscores the potential for developing complex cascade reactions involving pyridine derivatives. rsc.org

The following table outlines potential novel cascade reactions involving this compound based on established reactivity principles of related compounds.

Reaction Type Potential Reactant Potential Product Scaffold Key Transformation
Intramolecular CyclizationNucleophilic side chain at C6Fused bicyclic pyridonesNucleophilic attack on the isocyanate
[3+2] CycloadditionUnsaturated substratesSpiro-heterocyclesIsocyanate as a 1,3-dipole equivalent
Tandem AnnulationDienophilesPolycyclic aromatic systemsDiels-Alder followed by aromatization

Exploration of New Applications in Emerging Fields

The structural motifs present in this compound—a pyridine ring and a reactive isocyanate—are prevalent in molecules with significant biological activity and material properties. This suggests a broad scope for the application of this compound and its derivatives in a variety of emerging fields, most notably in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the pyridine core is a well-established pharmacophore found in numerous approved drugs. The methoxy group can influence the compound's pharmacokinetic properties, while the isocyanate group serves as a versatile handle for covalently modifying biological targets or for synthesizing a diverse library of urea (B33335), urethane (B1682113), and other heterocyclic derivatives. Research into related pyridine derivatives has demonstrated their potential as serotonin (B10506) 5-HT2A receptor agonists and EZH2 inhibitors, highlighting the therapeutic promise of this class of compounds. nih.govmdpi.com A patent describing a synthetic route to a perampanel (B3395873) intermediate, which features a 2-methoxy-5-(pyridine-2-yl)pyridine structure, further illustrates the relevance of the 2-methoxypyridine (B126380) scaffold in drug discovery. google.com The exploration of this compound as a precursor for novel bioactive molecules is a compelling avenue for future research.

The table below summarizes potential therapeutic targets for derivatives of this compound, based on the activities of related pyridine-containing molecules.

Therapeutic Area Potential Molecular Target Rationale based on Related Compounds
OncologyKinases, EZH2Pyridine and quinoline (B57606) scaffolds are common in kinase and EZH2 inhibitors. mdpi.com
NeuroscienceSerotonin ReceptorsPyridine derivatives have shown agonist activity at serotonin receptors. nih.gov
Infectious DiseasesBacterial or Viral EnzymesThe pyridine ring is a key component of many anti-infective agents.

In materials science, the incorporation of pyridine units into polymers can impart desirable properties such as thermal stability, conductivity, and metal-coordinating capabilities. researchgate.net The isocyanate functionality of this compound makes it an ideal monomer or cross-linking agent for the synthesis of novel polyurethanes and other polymers with tailored properties. These materials could find applications in areas such as organic electronics, sensors, and smart coatings. For example, cyano-substituted pyridine derivatives have been investigated for their use as exciton (B1674681) blockers in organic photovoltaic devices. rsc.org

Green and Sustainable Synthetic Pathways

The increasing emphasis on environmental responsibility in the chemical industry has spurred the development of green and sustainable synthetic methodologies. Traditional routes to isocyanates often rely on hazardous reagents like phosgene (B1210022). Consequently, a significant area of future research for this compound will be the development of eco-friendly synthetic pathways.

Several promising green strategies for isocyanate and pyridine synthesis have been reported and could be adapted for the production of this compound. These include non-phosgene routes to isocyanates, such as the thermal or catalytic decomposition of carbamates, and the use of CO2 as a C1 source. rsc.org For the pyridine core, sustainable approaches include the thermo-catalytic conversion of biomass-derived feedstocks like glycerol (B35011) in the presence of ammonia (B1221849) over zeolite catalysts. rsc.orgresearchgate.net The use of ionic liquids as recyclable catalysts and reaction media for pyridine synthesis also presents a greener alternative to traditional methods that often employ volatile and toxic organic solvents. benthamscience.com One-pot multicomponent reactions, particularly those performed under solvent-free conditions or using microwave irradiation, offer an efficient and atom-economical approach to constructing substituted pyridines. acs.org

The following table compares potential green synthetic approaches for this compound with traditional methods.

Synthetic Step Traditional Method Potential Green Alternative Environmental Benefit
Isocyanate FormationPhosgenation of 5-amino-2-methoxypyridine (B105479)Curtius, Hofmann, or Lossen rearrangement of a carboxylic acid derivativeAvoids the use of highly toxic phosgene.
Pyridine Ring SynthesisHantzsch synthesis using volatile organic solventsMulti-component reaction in an ionic liquid or under solvent-free conditionsReduces solvent waste and energy consumption. benthamscience.comacs.org
Overall ProcessMulti-step synthesis with purification at each stageOne-pot synthesis from simple, renewable starting materialsImproves atom economy and reduces waste generation.

Development of Advanced Functional Materials

The unique electronic and structural features of the this compound molecule make it an attractive building block for the creation of advanced functional materials. The isocyanate group provides a reactive site for polymerization or for grafting onto surfaces, while the methoxypyridine unit can be exploited for its electronic properties, its ability to coordinate with metals, or its potential for hydrogen bonding.

One of the most promising applications is in the development of novel polymers. Pyridine-containing polymers are known for their diverse applications, ranging from medicine to electronics. researchgate.net By incorporating this compound into polyurethanes or other polymer backbones, it is possible to create materials with enhanced thermal stability, specific optical or electronic properties, or the ability to self-assemble into well-defined nanostructures. For example, research on perfluoropyridine has demonstrated its utility in creating high-performance fluoropolymers and fluorinated network materials. mdpi.com Similarly, pyridine-containing polyurethanes have been synthesized and their properties, such as the glass transition point, have been studied. jst.go.jp

The development of materials for organic electronics is another exciting prospect. The electron-deficient nature of the pyridine ring can be beneficial for creating n-type organic semiconductors. The ability to tune the electronic properties of the molecule through derivatization could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The investigation of cyano-substituted pyridine derivatives as exciton blocking layers in OPVs showcases the potential of functionalized pyridines in this field. rsc.org

Computational Design of New this compound Derivatives with Tailored Reactivity

Computational chemistry and in silico drug design have become indispensable tools in modern chemical research. These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules with desired functionalities, thereby accelerating the pace of discovery and reducing the need for extensive empirical screening.

For this compound, computational studies can play a pivotal role in several key areas. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule and to predict its reactivity towards various reagents. This knowledge can guide the design of novel synthetic transformations and cascade reactions. For example, computational studies have been used to investigate the mechanism of formation of pyridin-2(1H)-one from the reaction of cobaltacyclopentadiene with isocyanate. researchgate.net

In the context of drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to specific biological targets. nih.gov This in silico screening can help to prioritize compounds for synthesis and biological evaluation, saving time and resources. Numerous studies have successfully employed these techniques to design and evaluate novel inhibitors for targets such as HER2, HDAC1, and MAO-A. nih.govmdpi.com The application of these computational approaches to derivatives of this compound could lead to the discovery of new therapeutic agents.

Furthermore, computational methods can be used to design new functional materials with tailored properties. By calculating parameters such as the HOMO-LUMO gap, electron affinity, and ionization potential, it is possible to predict the electronic and optical properties of polymers and other materials derived from this compound. This information can guide the synthesis of materials with optimized performance for specific applications. Computational studies on pyridine derivatives have been used to understand their potential as corrosion inhibitors by correlating their molecular properties with their inhibitory efficacy. scispace.com

The following table lists key computational parameters and their relevance to the design of this compound derivatives.

Computational Method Calculated Parameter Relevance to Design
Density Functional Theory (DFT)HOMO/LUMO energies, electrostatic potentialPredicts reactivity, electronic properties, and potential for use in organic electronics. scispace.com
Molecular DockingBinding affinity, binding poseIdentifies potential biological targets and guides the design of bioactive molecules. nih.gov
Molecular Dynamics (MD) SimulationsConformational stability, binding free energyAssesses the stability of ligand-protein complexes and refines binding predictions. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with activityDevelops predictive models for biological activity or material properties.

Q & A

Basic: What synthetic routes are commonly used to prepare 5-isocyanato-2-methoxypyridine, and what are their key challenges?

Methodological Answer:
The synthesis typically involves functionalization of 2-methoxypyridine precursors. A common approach is the Curtius rearrangement of acyl azides or direct isocyanato group introduction via phosgene or its safer alternatives (e.g., triphosgene). Challenges include:

  • Selectivity : Avoiding competing reactions at the pyridine ring’s nitrogen or methoxy group .
  • Safety : Handling toxic reagents like phosgene requires inert conditions and rigorous gas scrubbing .
  • Purification : Isocyanates are moisture-sensitive; reactions must exclude water, and products require anhydrous storage .

Advanced: How can reaction conditions be optimized to minimize byproducts during Suzuki-Miyaura coupling of this compound?

Methodological Answer:
Optimization requires:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands improve regioselectivity. Evidence suggests using PdCl₂(dppf) for sterically hindered substrates .
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility, but DMF may compete as a nucleophile. Use toluene with microwave irradiation for faster kinetics .
  • Temperature Control : Lower temperatures (50–70°C) reduce isocyanate decomposition, monitored via in-situ FTIR or HPLC .
  • Byproduct Analysis : Characterize side products (e.g., urea derivatives from water traces) via LC-MS and adjust drying protocols .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FTIR : Confirm the isocyanate group (sharp ~2270 cm⁻¹ absorption). Compare with thiocyanate (~2100 cm⁻¹) to rule out thiol byproducts .
  • NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR distinguishes isocyanate carbons (δ ~120–130 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ and detects hydrolysis products (e.g., amines) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

  • Controlled Kinetic Studies : Perform stability assays in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC and identify products (e.g., carbamic acid at low pH, urea at high pH) .
  • Computational Modeling : Use DFT to calculate hydrolysis activation energies under acidic/basic conditions, aligning with experimental half-lives .
  • Cross-Validation : Compare with analogs (e.g., 5-fluoro-2-methoxypyridine derivatives) to isolate electronic vs. steric effects .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges .
  • Ventilation : Use fume hoods for synthesis and purification. Isocyanates are respiratory irritants (R36/37/38) .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis .
  • Storage : Store under argon at –20°C in amber vials to prevent moisture ingress and photodegradation .

Advanced: What strategies mitigate competing side reactions when derivatizing this compound with nucleophiles?

Methodological Answer:

  • Nucleophile Selection : Use primary amines (e.g., benzylamine) over secondary amines to avoid steric hindrance. Tertiary amines may catalyze trimerization .
  • Solvent Basicity : Avoid DMF or DMSO, which can deprotonate the nucleophile prematurely. Use dichloromethane with catalytic DMAP .
  • In-Situ Quenching : Add molecular sieves to sequester water and stabilize the isocyanate intermediate .
  • Reaction Monitoring : Track urea formation (a common byproduct) via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and adjust stoichiometry .

Basic: How can researchers validate the purity of this compound batches?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1%. Compare retention times with standards .
  • Elemental Analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .
  • Karl Fischer Titration : Ensure moisture content <0.01% to prevent hydrolysis during storage .

Advanced: What mechanistic insights explain the reactivity of this compound in photoredox catalysis?

Methodological Answer:

  • Electron-Deficient Character : The pyridine ring’s electron-withdrawing methoxy group enhances isocyanate electrophilicity, facilitating radical coupling. DFT studies show a lower LUMO (–1.8 eV) vs. non-methoxy analogs .
  • Light Absorption : UV-vis spectra (λmax ~270 nm) indicate π→π* transitions, aligning with Ru(bpy)₃²⁺ photocatalyst excitation (450 nm). Use blue LED irradiation for selective activation .
  • Transient Spectroscopy : Identify radical intermediates (e.g., isocyanate radicals) via time-resolved EPR .

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